5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole
Description
5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole (CAS: 126572-12-1) is a heterocyclic compound featuring a five-membered isoxazoline ring with a chloromethyl group at the C5 position and a trifluoromethyl group at the C3 position (Figure 1). Its molecular formula is C₅H₃ClF₃NO, with a molecular weight of 185.53 g/mol . Isoxazolines are valued in medicinal chemistry for their stability and ability to engage in hydrogen bonding and hydrophobic interactions, making them versatile scaffolds for drug development .
Properties
Molecular Formula |
C5H5ClF3NO |
|---|---|
Molecular Weight |
187.55 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C5H5ClF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h3H,1-2H2 |
InChI Key |
OETBRSNIJGHJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the chloromethylation and trifluoromethylation of an isoxazole precursor. One common method involves the use of chloromethylating agents such as formaldehyde and hydrochloric acid, with a catalyst like quaternary ammonium salt . The trifluoromethylation can be achieved through radical trifluoromethylation using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole. For instance, derivatives have shown significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| Derivative A | 0.031–0.062 | Excellent |
| Vancomycin | 0.5 | Control |
| Methicillin | 1 | Control |
These results indicate that certain derivatives possess comparable or superior antibacterial activity compared to established antibiotics like vancomycin.
Cytotoxicity Assessments
In vitro cytotoxicity assays against various cell lines have demonstrated that some derivatives exhibit selectivity indices greater than 10, suggesting a favorable therapeutic window for potential drug development.
Table 2: Cytotoxicity Assessment Results
| Compound | Selectivity Index (SI) | Cell Line Tested |
|---|---|---|
| Derivative B | >10 | Vero Cells |
| Derivative C | <10 | HeLa Cells |
Enzyme Mechanism Studies
The compound has been utilized as a probe in studying enzyme mechanisms due to its ability to modify nucleophilic sites on proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity, allowing better interaction with biological molecules.
Anti-inflammatory Potential
Research has indicated that derivatives of this compound can inhibit pro-inflammatory cytokines in macrophages, making them candidates for developing anti-inflammatory therapies.
Case Study: In Vivo Anti-inflammatory Effects
A study investigated the effects of a derivative in a murine model of inflammation. Results showed significant reductions in neutrophil migration and cytokine release, indicating potential for therapeutic applications in inflammatory diseases.
Materials Science Applications
The unique properties of this compound also make it valuable in materials science. Its reactivity allows it to serve as a building block for synthesizing advanced materials with specific functionalities.
Table 3: Comparison with Similar Compounds
| Compound Name | Reactivity Level | Applications |
|---|---|---|
| This Compound | High | Medicinal Chemistry, Materials Science |
| Chloromethyl Methyl Sulfide | Moderate | Organic Synthesis |
| Chloromethyl Phenyl Sulfide | Low | Limited Applications |
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the chloromethyl group can participate in covalent bonding with target molecules .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The trifluoromethyl group at C3 enhances lipophilicity and metabolic stability, while the chloromethyl group at C5 may facilitate nucleophilic substitution reactions for further derivatization . In contrast, DIC’s 4-pyridyl group enables hydrogen bonding and π-π stacking, critical for binding to p38 MAPK .
- Synthetic Accessibility : DIC is synthesized via cycloaddition with moderate yield (46%), suggesting scalability challenges. The synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole remains underreported, highlighting a research gap .
Pharmacological Activity Comparison
Anti-Inflammatory Activity :
- DIC : Inhibits LPS-induced TNF-α (75.6% inhibition at 200 μM), IL-6, and PGE₂ production via suppression of COX-2 expression and MAPK/NF-κB pathways. Reduces neutrophil migration in vivo .
- VGX-1027 : Modulates NF-κB and p38 MAPK pathways, with additional upregulation of ERK pathways, showing efficacy in autoimmune models .
- This compound: No direct anti-inflammatory data are available, but its trifluoromethyl group may enhance target affinity compared to non-fluorinated analogs .
Antimicrobial and Antiparasitic Activity :
- 3-(3-Pyridyl)-5-phenylisoxazole : Exhibits antifungal activity against Candida albicans (MIC: 12.5 μg/mL) .
- Isoxazoline A1443 : Blocks insect ligand-gated chloride channels (IC₅₀: 0.1–10 nM), used as an antiparasitic agent .
Anticancer Activity :
- 3,5-Diaryl isoxazoline-linked dihydroquinazolinones: Inhibit cancer cell proliferation (IC₅₀: 1–10 μM) via tubulin polymerization disruption .
Toxicity and Stability
- DIC: Non-cytotoxic to macrophages at ≤200 μM but reduces cell viability at ≥250 μM .
- 4,5-Diphenyl-4-isoxazolines : Show low hepatotoxicity compared to NSAIDs, attributed to selective COX-2 inhibition .
Biological Activity
5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole is a heterocyclic compound notable for its unique structural features, including a chloromethyl and a trifluoromethyl group. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a five-membered ring containing one nitrogen and one oxygen atom, which contributes to its reactivity and interaction with biological targets.
Structural Comparison
The following table summarizes the structural features of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Fluoromethyl)-3-(trifluoromethyl)-isoxazole | Fluorine instead of chlorine | Enhanced lipophilicity; different reactivity |
| 3-(Trifluoromethyl)-4,5-dihydroisoxazole | Lacks chloromethyl group | More stable; less reactive |
| 5-Chloro-4-isoxazolidinone | Contains an isoxazolidinone ring | Different ring structure; distinct properties |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with trifluoromethyl groups can effectively inhibit tumor cell proliferation. A notable case study involved the synthesis of a series of isoxazole derivatives evaluated against various cancer cell lines (A549, MCF-7, PC-3) revealing promising IC50 values as low as 0.35 μM for certain compounds .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to enzyme inhibition or modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Its structural characteristics allow it to disrupt microbial cell membranes or inhibit essential enzymatic processes in bacteria and fungi .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using chloromethylating agents under controlled conditions. Common methods include:
- Cyclization with Chloromethyl Methyl Ether : Reacting appropriate precursors in the presence of bases such as sodium hydride.
- Continuous Flow Processes : Employed in industrial settings for higher yield and purity through precise control over reaction parameters.
Case Studies
- Antitumor Activity Assessment : A study evaluated the antitumor effects of related trifluoromethyl isoxazoles against multiple cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis in A549 cells through G2/M phase arrest .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of structurally related compounds, revealing effective inhibition against both gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
